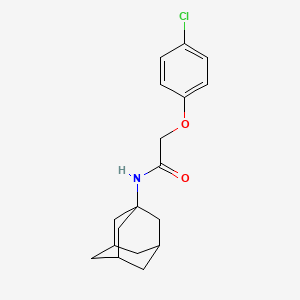![molecular formula C25H24N6O B5152186 1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE](/img/structure/B5152186.png)
1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a tetrazole-containing benzoyl group. Compounds with such structures are often studied for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the Diphenylmethyl Group: This can be achieved through nucleophilic substitution reactions where a diphenylmethyl halide reacts with the piperazine.
Attachment of the Tetrazole-Containing Benzoyl Group: This step might involve the acylation of the piperazine with a benzoyl chloride derivative containing a tetrazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the tetrazole ring or other functional groups, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent, particularly for its possible effects on the central nervous system or as an antimicrobial agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: The compound might interact with specific receptors in the body, altering their activity.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(DIPHENYLMETHYL)-4-BENZOYLPIPERAZINE: Lacks the tetrazole ring, which might affect its biological activity.
1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PIPERAZINE: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is unique due to the presence of both the diphenylmethyl group and the tetrazole-containing benzoyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c32-25(22-11-13-23(14-12-22)31-19-26-27-28-31)30-17-15-29(16-18-30)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBASXBUUNPZFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5152136.png)
![N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)
![7,7-dimethyl-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5152147.png)
![(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride](/img/structure/B5152148.png)

![methyl 3-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5152170.png)
![N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)



